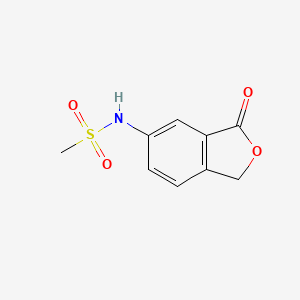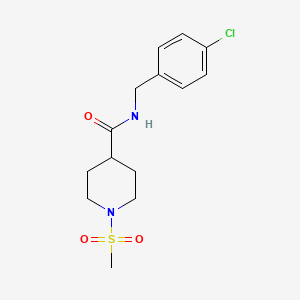![molecular formula C16H15NO3S B5645254 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5645254.png)
2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. These compounds are of significant interest in organic chemistry and pharmaceutical research due to their diverse biological activities and applications in drug development. The thiophene moiety, in particular, is a crucial scaffold in medicinal chemistry, often contributing to the therapeutic potential of chemical entities.
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step chemical reactions starting from simple precursors. For example, novel arylidene derivatives of thiophene carboxylic acids can be synthesized through reactions involving benzylidene derivatives of chloro aldehyde, prepared from the Vilsmeier reaction of cyclopentanone and cyclohexanone derivatives, followed by condensation with various aromatic aldehydes (Kathiravan, Venugopal, & Muthukumaran, 2017). Another approach for synthesizing 2-aminobenzo[b]thiophene-3-carboxylates involves the Gewald reaction followed by dehydrogenation processes (Adib et al., 2014).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is typically characterized using nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy, along with X-ray single-crystal analysis. These techniques provide detailed information about the compound's molecular framework, confirming the presence of the thiophene core and the substituents attached to it (Kathiravan, Venugopal, & Muthukumaran, 2017).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, contributing to their versatility in synthesis and application. These reactions include condensations, cyclizations, and substitutions, allowing for the creation of a wide array of functionalized molecules with potential biological activities. For instance, the reaction of thiophene derivatives with arylidenemalononitriles or acetylenic esters leads to the formation of complex heterocyclic systems with potential pharmacological properties (Youssef, 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and material science. These properties are influenced by the molecular structure and substituents present in the compound. Advanced techniques like X-ray crystallography provide insights into the compound's solid-state structure, which is essential for understanding its reactivity and interactions (Menati et al., 2020).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, including reactivity, stability, and electronic characteristics, are defined by the thiophene core and the nature of the substituents. These properties are pivotal in determining the compound's potential applications in organic synthesis, material science, and pharmaceutical development. The reactivity of thiophene derivatives with various reagents leads to the synthesis of compounds with diverse biological and pharmacological activities (Mohareb & Mohamed, 2001).
Propriétés
IUPAC Name |
2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-9-5-2-3-6-10(9)14(18)17-15-13(16(19)20)11-7-4-8-12(11)21-15/h2-3,5-6H,4,7-8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHSGZNTCIERPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(methoxymethyl)-2-[(2-methoxyphenyl)amino]-6-methylnicotinonitrile](/img/structure/B5645174.png)

![1-(2-methylphenyl)-3-[2-(methylthio)ethyl]-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5645201.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5645208.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5645213.png)


![(1S*,5R*)-6-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645222.png)
![5-propyl-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5645229.png)
![1-(3,4-dimethoxyphenyl)-2-[1-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B5645243.png)


![5-{2-[(4-methylphenoxy)methyl]-3-furoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5645275.png)
